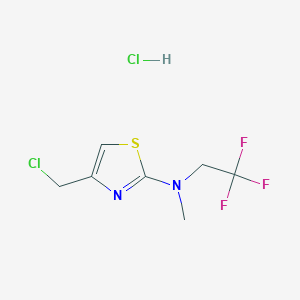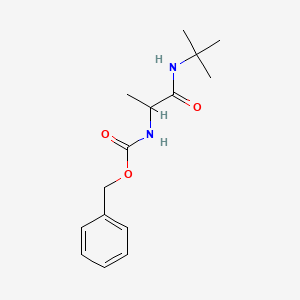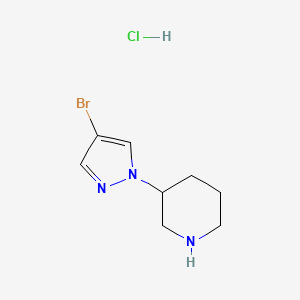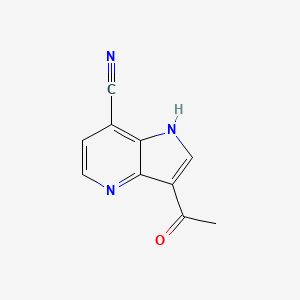
4-(chloromethyl)-N-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine hydrochloride
Overview
Description
4-(chloromethyl)-N-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2F3N2S and its molecular weight is 281.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of chloromethyl-substituted heterocycles, including 1,3-thiazolines and thiazoles, demonstrates the compound's role in generating pharmacologically interesting molecules. Chloromethyl-substituted heterocycles serve as precursors for a variety of structurally diverse compounds, showcasing their utility in medicinal chemistry for the development of new therapeutic agents (Janietz, Goldmann, & Rudorf, 1988).
Biological Activity Exploration
Research into the biological activity of bifunctional analogs, including those derived from chloromethylation processes, illuminates the compound's potential for creating pharmacodynamically active substances. These studies lay the groundwork for developing new drugs by exploring the pharmacological properties of novel synthetic molecules (Hager & Liu, 1953).
Fluorinated Compound Synthesis
The compound's application extends to the synthesis of fluorinated purines and thiapurines, highlighting its significance in introducing trifluoromethyl groups into heterocyclic structures. This research indicates the compound's utility in generating fluorinated molecules, which are of great interest due to their pharmacokinetic and pharmacodynamic properties (Iaroshenko et al., 2007).
Organic Synthesis Innovations
The role of α-metalated isocyanides in organic synthesis, derived from similar chloromethylated compounds, showcases innovative methods for constructing heterocycles and other complex structures. These methodologies contribute to the advancement of synthetic organic chemistry, enabling the efficient creation of novel compounds with potential therapeutic applications (Schöllkopf, 1977).
Conformational Studies
Investigations into the conformational behaviors of related compounds, such as perfluoro-2-methyl-2-pentene-thiocyanate derivatives, provide insights into the structural dynamics that underpin their reactivity and stability. These studies are crucial for understanding how molecular conformation affects chemical reactivity, which is essential for designing compounds with desired biological or chemical properties (Popkova et al., 1992).
Properties
IUPAC Name |
4-(chloromethyl)-N-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3N2S.ClH/c1-13(4-7(9,10)11)6-12-5(2-8)3-14-6;/h3H,2,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNDKBHTRHFZQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C1=NC(=CS1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1377939.png)






![(R)-1-Boc-2-methyl-[1,4]diazepane](/img/structure/B1377953.png)





